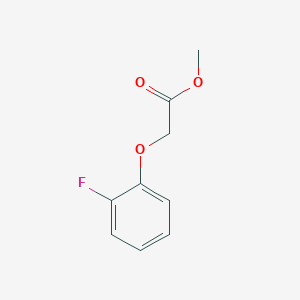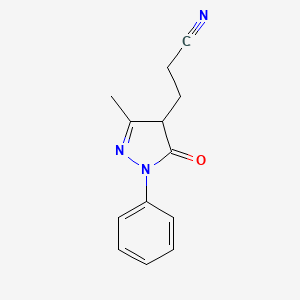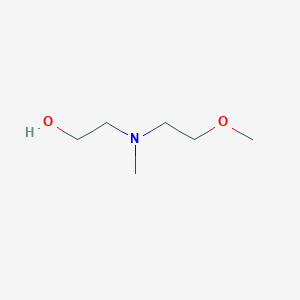
1-((4-甲氧基苯基)硫代)丙烷-2-酮
描述
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and techniques. For instance, a compound with a 4-methoxyphenyl group was synthesized and characterized using techniques such as FT-IR, NMR, and mass spectrometry . Another study reported the synthesis of a compound with a similar moiety, where the molecular structure was elucidated using single-crystal X-ray diffraction . These studies suggest that the synthesis of "1-((4-Methoxyphenyl)thio)propan-2-one" would likely involve similar techniques for its characterization.
Molecular Structure Analysis
The molecular structure of compounds with the 4-methoxyphenyl group has been determined using various spectroscopic methods and computational studies. Single-crystal X-ray diffraction provided insights into the crystal system and unit cell parameters . Density functional theory (DFT) calculations have been used to predict the molecular geometry and vibrational frequencies, showing good agreement with experimental data .
Chemical Reactions Analysis
The chemical reactivity of such compounds has been explored through computational studies. Parameters such as chemical potential, hardness, ionization potential, and electron affinity have been calculated to understand their reactivity . These studies provide a foundation for predicting how "1-((4-Methoxyphenyl)thio)propan-2-one" might behave in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the 4-methoxyphenyl group have been studied both experimentally and theoretically. The HOMO-LUMO energy gap has been determined, which is crucial for understanding the electronic properties . Additionally, antimicrobial activities have been evaluated for some synthesized compounds, indicating potential biological relevance .
科学研究应用
抗菌活性
1-((4-甲氧基苯基)硫代)丙烷-2-酮及其衍生物已对其抗菌特性进行了研究。Nagamani 等人(2018 年)的研究涉及由 1-(2-羟基-4-甲氧基苯基)乙酮合成具有抗菌活性的新型化合物。这突出了此类化合物在开发新的抗菌剂中的潜在用途 (Nagamani 等,2018)。
多取代吡咯的合成
Kumar 等人(2017 年)开发了一种无金属方法来合成多取代吡咯衍生物,其中涉及使用与 1-((4-甲氧基苯基)硫代)丙烷-2-酮相关的化合物。此过程使用水作为溶剂,强调了该化合物在合成药物中重要的杂环结构中的用途 (Kumar 等,2017)。
分子结构分析
该化合物的衍生物一直是晶体学研究的主题。Kapoor 等人(2011 年)分析了相关化合物的晶体结构,提供了对其分子构型和潜在相互作用的见解。此类研究对于理解这些化合物在材料科学和药物中的性质和潜在应用至关重要 (Kapoor 等,2011)。
合成药物的关键中间体
该化合物已用于合成药物的关键中间体。Yong-mei(2007 年)描述了一种由 1-(4-甲氧基苯基)丙烷-2-酮合成抗哮喘药物中间体的方法,证明了该化合物在药物合成中的相关性 (Yong-mei,2007)。
量子化学方法的探索
Viji 等人(2020 年)对与 1-((4-甲氧基苯基)硫代)丙烷-2-酮类似的分子进行了涉及量子化学方法和振动光谱技术的研究。他们的研究提供了对这些化合物的物理和化学性质的见解,这对于各种科学和工业应用至关重要 (Viji 等,2020)。
属性
IUPAC Name |
1-(4-methoxyphenyl)sulfanylpropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCLISZSEDWSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556989 | |
| Record name | 1-[(4-Methoxyphenyl)sulfanyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25784-84-3 | |
| Record name | 1-[(4-Methoxyphenyl)sulfanyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





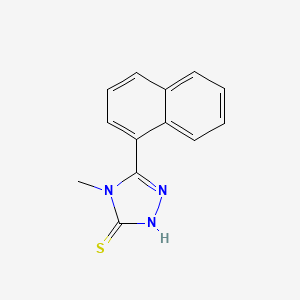
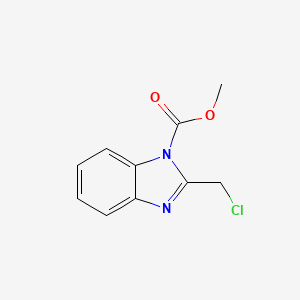

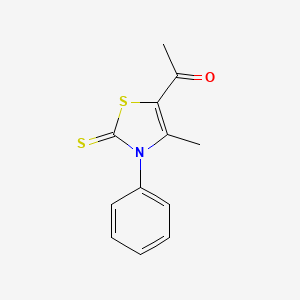

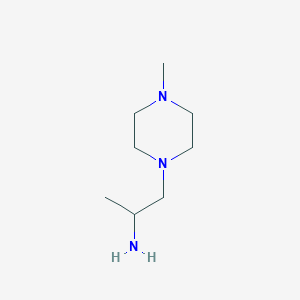
![2-[2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]phenol](/img/structure/B3022352.png)
![1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B3022353.png)
